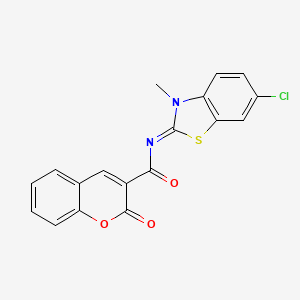

N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide" is a derivative of the benzothiazole class, which is known for its biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds with chloro and carboxamide groups on a benzothiazole backbone have been studied for their potential as bioactive molecules. For instance, N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives have shown moderate to good antimicrobial activity against various bacterial and fungal strains .

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the formation of the core benzothiazole ring followed by the introduction of various substituents. In the case of N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives, the synthesis pathway likely includes the formation of the benzothiazole ring, chlorination, and subsequent functionalization with the carboxamide group . The synthesis process is designed to yield compounds with the desired biological properties, as seen in the antimicrobial activity studies.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a heterocyclic thiazine ring, which can adopt different conformations. For example, N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide compounds exhibit extensive intramolecular hydrogen bonds, stabilizing their structure. The 4-chloro derivative forms dimeric pairs due to intermolecular N-H...O hydrogen bonds, while the 2-chloro derivative lacks such intermolecular interactions . These structural features are crucial for the biological activity of the compounds.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, primarily due to the reactivity of the thiazole ring and the substituents attached to it. The presence of a carboxamide group can lead to interactions with biological targets, such as enzymes or receptors, which is essential for the compounds' pharmacological effects. The chloro group can also participate in reactions, potentially leading to the formation of metabolites with different properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the presence of chloro and carboxamide groups can affect the compounds' lipophilicity and hydrogen bonding capacity, which in turn can influence their absorption, distribution, metabolism, and excretion (ADME) profiles. These properties are critical for the compounds' efficacy as drugs and are often optimized during the drug development process .

Aplicaciones Científicas De Investigación

Chemosensors for Cyanide Anions

Coumarin benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide and its analogs, have been synthesized and studied for their ability to act as chemosensors for cyanide anions. These compounds demonstrate significant changes in color and fluorescence in the presence of cyanide, which can be observed by the naked eye. This property is particularly useful for the detection and identification of cyanide anions in various settings (Wang et al., 2015).

Antitumor Activity

A series of compounds, including N-[5-(3-hlorobenzyl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamide, have been synthesized and investigated for their antitumor activity. Some of these compounds have shown significant potential in inhibiting the in vitro growth of human tumor cells, making them promising candidates for innovative anti-cancer agents (Ostapiuk et al., 2017).

Molecular Transformations

Research on 1,4-diazaphenothiazine chemistry reveals that certain derivatives undergo molecular transformations, resulting in various isomeric compounds. These transformations are important in the study of benzothiazole derivatives and their potential applications in different fields, including medicinal chemistry (Carter & Chesseman, 1977).

Mecanismo De Acción

Target of Action

The primary target of (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide is myeloid cell leukemia-1 (Mcl-1), a protein responsible for inhibiting apoptosis and promoting DNA damage repair . Mcl-1 is an anti-apoptotic protein in the Bcl-2 family, which inhibits the progression of apoptosis via sequestering the pro-apoptotic proteins .

Mode of Action

(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide interacts with its target, Mcl-1, by entering cancer cells effectively and causing DNA damage while simultaneously downregulating Mcl-1 to prompt a conspicuous apoptotic response .

Biochemical Pathways

The compound affects both the apoptosis and DNA repair pathways. It inhibits apoptosis and DNA repair related proteins in cisplatin-resistant cancer cells . The strategy of tuning both apoptosis and DNA repair pathways opens a promising window to overcoming resistance to cisplatin in anticancer chemotherapy .

Result of Action

The result of the action of (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide is the inhibition of the growth of non-small-cell lung cancer in nude mice . It shows much stronger inhibition towards the growth of non-small-cell lung cancer in nude mice than cisplatin .

Action Environment

The action environment of (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide is primarily within cancer cells, particularly cisplatin-resistant non-small-cell lung and ovarian cancer cells

Safety and Hazards

Propiedades

IUPAC Name |

N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClN2O3S/c1-21-13-7-6-11(19)9-15(13)25-18(21)20-16(22)12-8-10-4-2-3-5-14(10)24-17(12)23/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVHKVYCVSKWZBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorobenzyl)-2-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2551763.png)

![1,6,7-trimethyl-3-(3-methylbenzyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2551766.png)

![4-[(2,3-Dichlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2551767.png)

![{2-[(4-Methylbenzoyl)amino]-1,3-thiazol-4-YL}acetic acid](/img/structure/B2551776.png)

![N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2551777.png)

![2-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2551783.png)

![2-(4-fluorophenyl)-4-methyl-7-(3-methylbenzyl)-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B2551786.png)